molecular formula C7H5F2N3 B15330221 4,6-Difluoro-2-methyl-1H-imidazo[4,5-c]pyridine

4,6-Difluoro-2-methyl-1H-imidazo[4,5-c]pyridine

Cat. No.: B15330221
M. Wt: 169.13 g/mol
InChI Key: PHJCGBYNRNDAMX-UHFFFAOYSA-N
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Description

4,6-Difluoro-2-methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[4,5-c]pyridine family. This compound is characterized by the presence of two fluorine atoms at the 4 and 6 positions, a methyl group at the 2 position, and a fused imidazole-pyridine ring system. It has a molecular formula of C7H5F2N3 and a molecular weight of 169.13 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Difluoro-2-methyl-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,4-difluoro-3-nitropyridine with methylamine, followed by cyclization in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4,6-Difluoro-2-methyl-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitro group in the precursor can be reduced to an amine.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted imidazo[4,5-c]pyridines.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

4,6-Difluoro-2-methyl-1H-imidazo[4,5-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Difluoro-2-methyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain targets. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine
  • 4,6-Dibromo-2-methyl-1H-imidazo[4,5-c]pyridine
  • 4,6-Difluoro-2-ethyl-1H-imidazo[4,5-c]pyridine

Uniqueness

4,6-Difluoro-2-methyl-1H-imidazo[4,5-c]pyridine is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. Fluorine atoms enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various scientific research applications .

Properties

Molecular Formula

C7H5F2N3

Molecular Weight

169.13 g/mol

IUPAC Name

4,6-difluoro-2-methyl-1H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C7H5F2N3/c1-3-10-4-2-5(8)12-7(9)6(4)11-3/h2H,1H3,(H,10,11)

InChI Key

PHJCGBYNRNDAMX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N=C(C=C2N1)F)F

Origin of Product

United States

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